

Application Notes and Protocols: Compstatin as a Chemical Probe for Complement C3

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Salfredin C3

Cat. No.: B15577747

[Get Quote](#)

Introduction

These application notes provide a comprehensive guide for utilizing Compstatin and its analogs as chemical probes to investigate the function of Complement C3, a central component of the complement system. Due to the lack of verifiable information on a compound named "**Salfredin C3**," we have focused on Compstatin, a well-characterized and widely used chemical probe for Complement C3.

Compstatin is a 13-residue cyclic peptide that was first identified through phage display technology. It acts as a potent and highly specific inhibitor of complement activation by binding to C3 and preventing its cleavage by C3 convertases.[1][2][3][4] This inhibitory action effectively blocks all three pathways of the complement cascade (classical, lectin, and alternative), making Compstatin an invaluable tool for studying the roles of complement in various physiological and pathological processes.[3][5][6]

Target Protein: Complement C3

Complement C3 is a key protein in the innate immune system. Its activation and subsequent cleavage into C3a and C3b are critical for the opsonization of pathogens, the recruitment of immune cells, and the formation of the membrane attack complex (MAC) that lyses target cells.

[5][6] Dysregulation of C3 activation is implicated in a range of inflammatory and autoimmune diseases.

Chemical Probe: Compstatin

Compstatin and its more potent, second-generation analogs (e.g., Cp40) are non-competitive inhibitors that bind to the β -chain of C3.[7][8] This binding sterically hinders the interaction of C3 with the C3 convertases, thereby preventing its proteolytic activation.[5][7] Compstatin exhibits high selectivity for human and non-human primate C3, with no significant binding to C3 from lower mammals such as mice or rats, nor to the structurally related proteins C4 and C5.[1][9]

Data Presentation

The following tables summarize the quantitative data for Compstatin and its analogs as inhibitors of Complement C3.

Table 1: Binding Affinity of Compstatin and Analogs to Complement C3

Compound	Target	Method	KD (Dissociation Constant)	Reference
Compstatin	Human C3	SPR	60-130 nM	[1]
Compstatin	Human C3b	SPR	~2.8 μ M	[10]
Compstatin	Human C3c	SPR	~9.6 μ M	[10]
Cp40	Human C3b	SPR	Subnanomolar	[6]
Various Analogs	Human C3b	SPR	10 ⁻⁶ to 10 ⁻⁸ M	[11]

SPR: Surface Plasmon Resonance

Table 2: Inhibitory Potency of Compstatin

Compound	Assay	IC50 (Half-maximal Inhibitory Concentration)	Reference
Compstatin	Alternative Pathway Hemolytic Assay	12 μ M	[2][12][13][14]
Compstatin	Classical Pathway Hemolytic Assay	63 μ M	[12][13][14]
Compstatin	C3 Convertase Cleavage Assay	28 μ M	[13][15]

Experimental Protocols

Herein are detailed methodologies for key experiments to characterize the interaction of Compstatin with Complement C3.

Protocol 1: In Vitro Hemolytic Assay for Complement Inhibition

This assay measures the ability of Compstatin to inhibit the lysis of erythrocytes mediated by the classical or alternative complement pathway.

Materials:

- Normal Human Serum (NHS) as a source of complement proteins
- Rabbit erythrocytes (for alternative pathway) or antibody-sensitized sheep erythrocytes (for classical pathway)
- GVB buffer (Veronal buffered saline with gelatin)
- Mg²⁺-EGTA buffer (for alternative pathway to chelate Ca²⁺)
- Compstatin or its analogs
- 96-well microplate

- Spectrophotometer

Procedure:

- Prepare serial dilutions of Compstatin in GVB buffer.
- In a 96-well plate, mix the Compstatin dilutions with NHS. For the alternative pathway, add Mg^{2+} -EGTA.
- Incubate the mixture for 15-30 minutes at 37°C to allow the inhibitor to bind to C3.
- Add the erythrocyte suspension to each well.
- Incubate the plate at 37°C for 30-60 minutes.
- Centrifuge the plate to pellet the intact erythrocytes.
- Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 412 nm.
- Calculate the percentage of hemolysis for each Compstatin concentration relative to a positive control (no inhibitor) and a negative control (heat-inactivated serum).
- Plot the percentage of inhibition against the Compstatin concentration to determine the IC50 value.[\[16\]](#)

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the real-time binding kinetics and affinity of Compstatin to C3.

Materials:

- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5)
- Purified human Complement C3 or C3b

- Compstatin or its analogs
- Amine coupling kit for immobilization
- Running buffer (e.g., HBS-P+)

Procedure:

- Immobilize purified C3 or C3b onto the sensor chip surface using standard amine coupling chemistry.
- Prepare a series of concentrations of Compstatin in the running buffer.
- Inject the Compstatin solutions over the sensor surface at a constant flow rate and record the binding response (in Resonance Units, RU).
- After the association phase, flow running buffer over the surface to monitor the dissociation of the complex.
- Regenerate the sensor surface between different analyte concentrations using a suitable regeneration solution.
- Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_{on}), dissociation rate constant (k_{off}), and the equilibrium dissociation constant ($K_D = k_{off}/k_{on}$).^{[11][16]}

Protocol 3: C3b Deposition ELISA

This enzyme-linked immunosorbent assay (ELISA) quantifies the inhibition of C3b deposition on a surface, which is a key step in complement activation.

Materials:

- 96-well ELISA plate coated with an activator of the complement system (e.g., zymosan for the alternative pathway, or IgM for the classical pathway)
- Normal Human Serum (NHS)

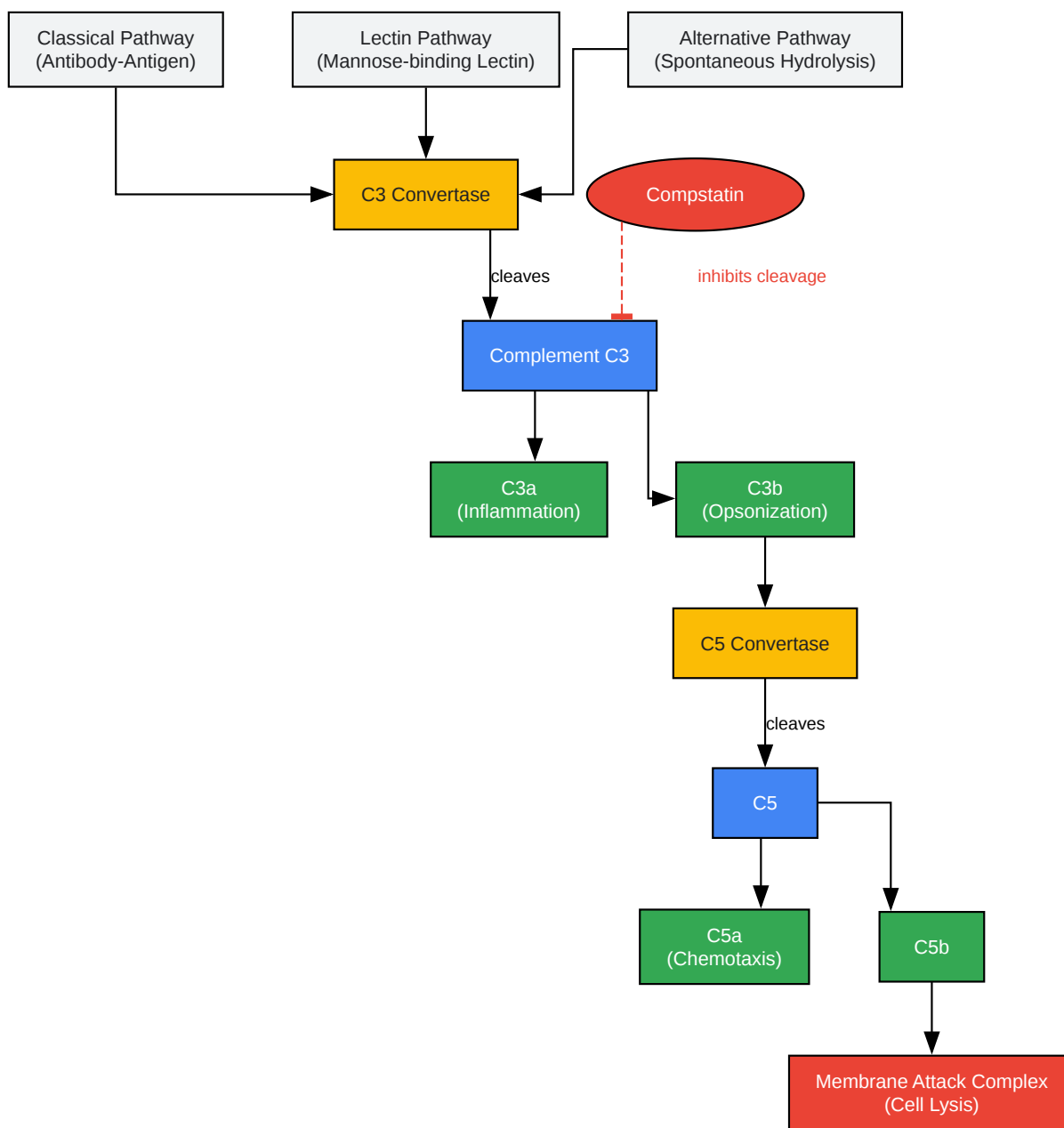
- Compstatin or its analogs
- Blocking buffer (e.g., BSA in PBS)
- Anti-human C3b antibody (primary antibody)
- HRP-conjugated secondary antibody
- TMB substrate
- Stop solution (e.g., 1M H₂SO₄)
- Plate reader

Procedure:

- Coat the ELISA plate with the complement activator and incubate overnight at 4°C.
- Wash the plate and block with blocking buffer.
- Prepare dilutions of Compstatin and pre-incubate with NHS for 15-30 minutes at 37°C.
- Add the NHS/Compstatin mixtures to the wells and incubate to allow for complement activation and C3b deposition.
- Wash the plate to remove unbound proteins.
- Add the primary anti-C3b antibody and incubate.
- Wash and add the HRP-conjugated secondary antibody.
- Wash and add the TMB substrate. Stop the reaction with the stop solution.
- Measure the absorbance at 450 nm.
- Determine the concentration of Compstatin that inhibits 50% of C3b deposition.

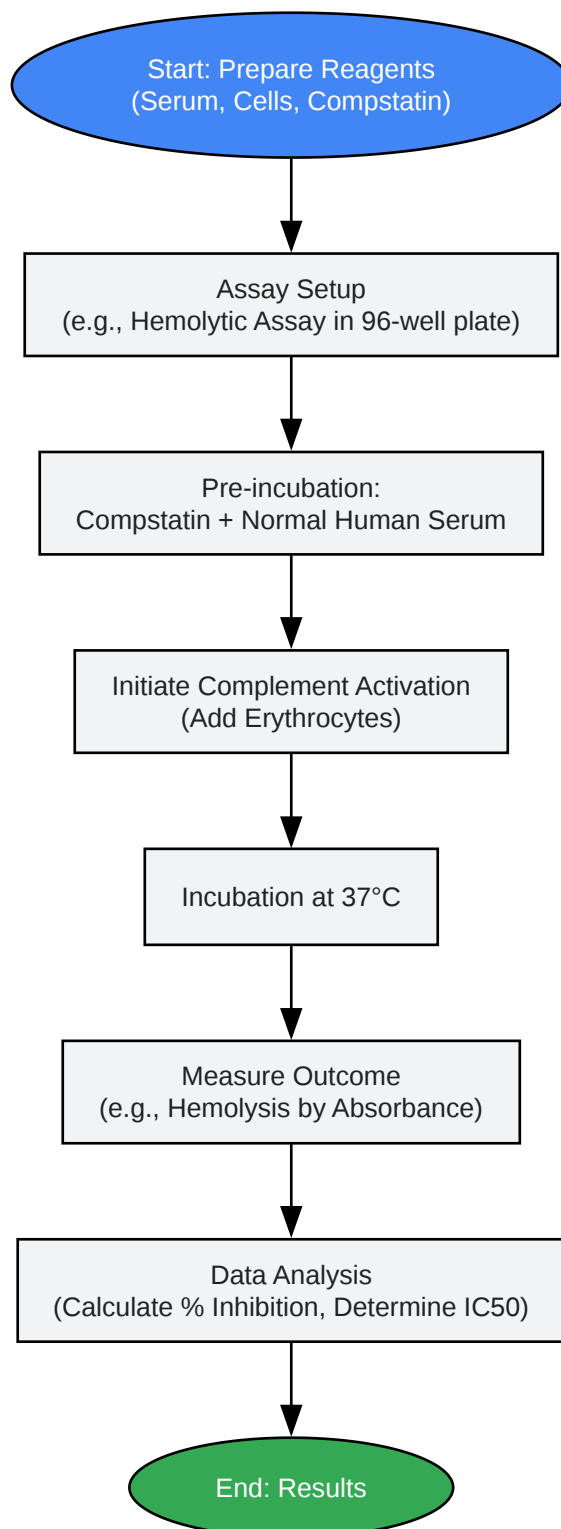
Visualizations

Below are diagrams illustrating the complement activation pathway and a typical experimental workflow using Compstatin.



[Click to download full resolution via product page](#)

Caption: The Complement Activation Cascade and the inhibitory action of Compstatin on C3.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for an in vitro complement inhibition assay using Compstatin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Compstatin: A Complement Inhibitor on its Way to Clinical Application - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/16111111/)]
- 2. [selleckchem.com](https://www.selleckchem.com) [[selleckchem.com](https://www.selleckchem.com)]
- 3. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 4. [lambris.com](https://www.lambris.com) [[lambris.com](https://www.lambris.com)]
- 5. Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/26111111/)]
- 6. Compstatins: The dawn of clinical C3-targeted complement inhibition - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/26111111/)]
- 7. [lambris.com](https://www.lambris.com) [[lambris.com](https://www.lambris.com)]
- 8. Compstatin inhibits complement activation by binding to the beta-chain of complement factor 3 - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/16111111/)]
- 9. [lambris.com](https://www.lambris.com) [[lambris.com](https://www.lambris.com)]
- 10. Binding kinetics, structure-activity relationship, and biotransformation of the complement inhibitor compstatin - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/16111111/)]
- 11. Structure-Kinetic Relationship Analysis of the Therapeutic Complement Inhibitor Compstatin - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/16111111/)]
- 12. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- 13. Compstatin | Complement | Tocris Bioscience [[toocris.com](https://www.tocris.com)]
- 14. Compstatin | Complement System | TargetMol [[targetmol.com](https://www.targetmol.com)]
- 15. [rndsystems.com](https://www.rndsystems.com) [[rndsystems.com](https://www.rndsystems.com)]
- 16. [lambris.com](https://www.lambris.com) [[lambris.com](https://www.lambris.com)]

- To cite this document: BenchChem. [Application Notes and Protocols: Compstatin as a Chemical Probe for Complement C3]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15577747/docs#application-notes-and-protocols-compstatin-as-a-chemical-probe-for-complement-c3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)